Boc-Ala-Ala-N(OBz)Ala-NH2, also known as tert-Butoxycarbonyl-L-alanine-L-alanine-N-benzoxy-L-alanine amide, is a synthetic compound characterized by its complex structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a benzoxy (OBz) moiety. Its molecular formula is C21H30N4O7, and it has a molecular weight of 450.5 g/mol . This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in drug development and biochemical research due to its unique structural attributes.
These reactions are crucial for constructing complex peptide chains in synthetic organic chemistry.
While specific biological activities of Boc-Ala-Ala-N(OBz)Ala-NH2 have not been extensively documented, compounds with similar structures often exhibit properties such as:
The biological relevance of this compound may stem from its ability to mimic natural peptides involved in cellular signaling and immune responses.
The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 typically involves several steps:
This multi-step synthesis showcases the complexity involved in constructing peptide derivatives .
Boc-Ala-Ala-N(OBz)Ala-NH2 has several applications in various fields:
Interaction studies involving Boc-Ala-Ala-N(OBz)Ala-NH2 can include:
These studies are essential for understanding the compound's functional role in biological systems and its potential therapeutic applications.
Boc-Ala-Ala-N(OBz)Ala-NH2 shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-L-Alanine | Contains a single alanine unit | Simpler structure, often used as a basic building block |
Fmoc-L-Alanine | Fmoc protecting group instead of Boc | More stable under basic conditions |
Boc-Gly-Gly-NH2 | Glycine units instead of alanine | Different amino acid composition affects properties |
N-Boc-L-Leucine | Leucine instead of alanine | Larger side chain may influence hydrophobic interactions |
Boc-Ala-Ala-N(OBz)Ala-NH2's unique combination of protecting groups and amino acid sequence allows for versatile applications in peptide synthesis that may not be achievable with simpler analogs .
Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide comprising three alanine residues with distinct protective groups. The N-terminal alanine is shielded by a Boc group (tert-butoxycarbonyl), while the central alanine’s side chain amine is protected by a benzyloxycarbonyl (OBz) moiety. The C-terminus remains as a primary amide (-NH2).
The IUPAC name is (tert-butoxycarbonyl)-L-alanyl-L-alanyl-N-(benzyloxycarbonyl)-L-alaninamide, reflecting its sequential amino acids and protection pattern. The molecular formula is C₂₁H₃₁N₅O₇, with a molecular weight of 489.5 g/mol. The stereochemistry adheres to L-configurations at all chiral centers, as confirmed by nuclear magnetic resonance (NMR) analyses of analogous compounds.
The compound’s design builds on mid-20th-century advancements in protecting group chemistry. The Boc group, introduced in the 1950s, revolutionized peptide synthesis by enabling acid-labile protection of α-amines while allowing base-stable elongation. Benzyl-based protections like OBz emerged concurrently, offering orthogonal deprotection via hydrogenolysis or acidic conditions.
Boc-Ala-Ala-N(OBz)Ala-NH2 represents a hybrid approach, combining Boc’s compatibility with solid-phase synthesis (SPS) and OBz’s stability during iterative coupling steps. Early analogs, such as Boc-Ala-NH2 and Boc-Ala-Gly-OBn, demonstrated the feasibility of integrating these groups into small peptides. Contemporary adaptations prioritize minimizing racemization, as evidenced by the compound’s high enantiomeric purity in chiral HPLC.
In modern workflows, Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a model for studying regioselective deprotection and segment condensation. Its structure addresses two key challenges in peptide synthesis:
The compound’s utility extends to glycopeptide and dendrimer syntheses, where selective side-chain modifications are required. For example, the OBz group allows selective functionalization of the central alanine’s amine while preserving the N-terminal Boc group.